molecular formula C11H11Cl2F2NO2S B2395297 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2320898-70-0

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine

Cat. No. B2395297
CAS RN: 2320898-70-0
M. Wt: 330.17
InChI Key: MXDKEJSWIPQWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine, also known as DCMF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of azetidine sulfonamides and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine is not fully understood. However, it has been suggested that 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine may act by binding to the active site of enzymes and inhibiting their activity. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has also been shown to modulate the levels of various signaling molecules, including cytokines and neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its high potency and specificity. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been shown to exhibit potent inhibition of a variety of enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine is its potential toxicity. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. One area of interest is the development of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine analogs with improved potency and selectivity. Another area of interest is the investigation of the role of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in various disease states, including cancer and neurodegenerative disorders. Additionally, the potential use of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine as a therapeutic agent warrants further investigation.

Synthesis Methods

The synthesis of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with difluoromethylazetidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. This method has been reported to yield high purity and yield of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine.

Scientific Research Applications

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been widely used in scientific research due to its unique biological activities. It has been shown to exhibit potent inhibition of a variety of enzymes, including carbonic anhydrase, histone deacetylase, and fatty acid amide hydrolase. 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has also been reported to exhibit antitumor activity, as well as anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2F2NO2S/c1-6-2-10(9(13)3-8(6)12)19(17,18)16-4-7(5-16)11(14)15/h2-3,7,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDKEJSWIPQWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine

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